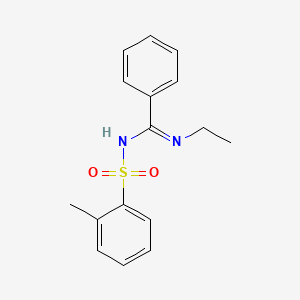

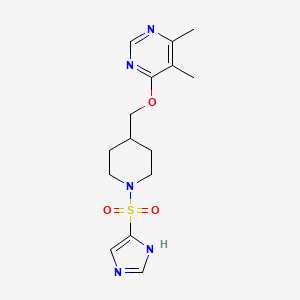

(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzimidazoles and has been studied for its mechanism of action and biochemical effects.

Aplicaciones Científicas De Investigación

- Biological Activity : A13 showed promising antitumor activity against HCT116, MCF7, and A549 cancer cell lines, with IC50 values of 6.17, 11.21, and 12.49 μM, respectively .

- Activity : These derivatives were investigated for in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis). The presence of benzene sulfonyl groups enhanced their potency .

Anticancer Properties

Antitubercular Activity

Structure-Activity Relationship (SAR) Studies

Mecanismo De Acción

Target of Action

The primary target of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is the enzyme carbonic anhydrase IX . This enzyme plays a crucial role in maintaining pH balance within cells and is often overexpressed in many solid tumors .

Mode of Action

(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide acts as a selective inhibitor of carbonic anhydrase IX . By binding to this enzyme, the compound can effectively reduce its activity, leading to a disruption in the pH balance within tumor cells .

Biochemical Pathways

The inhibition of carbonic anhydrase IX affects the biochemical pathway of pH regulation within cells . This disruption can lead to a hostile environment for tumor cells, inhibiting their growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to have good cell permeability and oral bioavailability

Result of Action

The result of the action of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is the inhibition of tumor cell growth and proliferation . By disrupting the pH balance within these cells, the compound creates an environment that is unfavorable for tumor growth .

Action Environment

The efficacy and stability of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to bind to and inhibit carbonic anhydrase IX . Additionally, factors such as temperature and the presence of other biochemical substances can also affect the compound’s stability and efficacy .

Propiedades

IUPAC Name |

N'-ethyl-N-(2-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-17-16(14-10-5-4-6-11-14)18-21(19,20)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQHDADDHBSPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)